2-Cl-IB-MECA

Vue d'ensemble

Description

Ce composé s'est avéré prometteur dans le traitement du carcinome hépatocellulaire et de la maladie du foie gras non alcoolique/stéatohépatite non alcoolique . Son mécanisme d'action implique la dérégulation des voies de transduction du signal NF-κB et Wnt, conduisant à l'apoptose des cellules tumorales .

Applications De Recherche Scientifique

CF-102 has a wide range of scientific research applications, including:

Chemistry: CF-102 is used as a reference compound in studies involving adenosine receptors.

Biology: It is used to study the effects of A3 adenosine receptor activation on cellular processes.

Industry: CF-102 is used in the development of new therapeutic agents targeting adenosine receptors.

Mécanisme D'action

Target of Action

2-Cl-IB-Meca, also known as Namodenoson, is a high affinity and extremely selective agonist for the A3 adenosine receptor (A3AR) . This receptor is found in various types of cells and plays a crucial role in numerous biological processes.

Mode of Action

Namodenoson binds selectively to the A3AR with a Ki value of 0.33 nM . This interaction inhibits adenylate cyclase activity, which in turn affects various downstream cellular processes .

Biochemical Pathways

Namodenoson modulates key components of several signaling pathways, including the PI3K/AKT/NF-κB , Ras/Raf/MEK1/2/ERK1/2 , Wnt/β-catenin , and Shh/Ptch/Gli pathways . These pathways are involved in cell proliferation, survival, and drug resistance .

Pharmacokinetics

It’s also noted that Namodenoson has been well-tolerated by patients in clinical trials, showing no dose-limiting toxicity or serious drug-related side effects .

Result of Action

Namodenoson has demonstrated anti-proliferative effects on various types of tumors . It decreases tumor cell proliferation, causes cell accumulation in the G1 phase, and inhibits DNA and RNA synthesis . Additionally, it reduces the expression of proteins like β-catenin, patched1 (Ptch1), and glioma-associated oncogene homolog zinc finger protein 1 (Gli1), which are components of the Wnt/β-catenin and Sonic hedgehog/Ptch/Gli transduction pathways .

Action Environment

The efficacy and stability of Namodenoson can be influenced by various environmental factors. For instance, it has been found that the compound enhances the cytotoxic effects of conventional chemotherapy drugs like carboplatin and doxorubicin in certain cellular environments . .

Safety and Hazards

Orientations Futures

Based on the positive efficacy signal in HCC Child–Pugh B (CPB) hepatic dysfunction patients and the favorable safety profile of namodenoson, a phase III study is underway . Namodenoson is also being evaluated in a Phase IIb trial for the treatment of steatotic liver disease (SLD), and the company is planning a Phase IIa study in pancreatic cancer .

Analyse Biochimique

Biochemical Properties

Namodenoson displays 2500- and 1400-fold selectivity over A1 and A2A receptors respectively . It interacts with the A3 adenosine receptor, a G protein-coupled receptor, and exerts its effects by binding to this receptor with a Ki value of 0.33 nM .

Cellular Effects

In human ADF cells of astroglial lineage, 100 nM Namodenoson caused a marked reorganization of the cytoskeleton, with the appearance of stress fibers and numerous cell protrusions . High concentrations of Namodenoson directly cause an influx of Ca2+ .

Molecular Mechanism

Namodenoson exerts its effects at the molecular level by binding selectively to the A3 adenosine receptor and activating it . This leads to the deregulation of downstream signaling pathways, such as the PI3K/NF-kB/Wnt/β-catenin signaling pathway , which may lead to apoptosis in tumor cells expressing the A3 adenosine receptor .

Temporal Effects in Laboratory Settings

The effects of Namodenoson have been observed to change over time in laboratory settings. For example, intravenous administration of 200 μg/kg Namodenoson resulted in a short-lasting hypotension, which was accompanied by a 50-100-fold increase in plasma histamine concentrations .

Dosage Effects in Animal Models

In animal models, the effects of Namodenoson vary with different dosages. For instance, intravenous administration of 200 μg/kg Namodenoson resulted in a short-lasting hypotension .

Méthodes De Préparation

CF-102 peut être synthétisé par le biais de différentes voies de synthèse. Une méthode courante implique l'utilisation de 2-chloro-N6-(3-iodobenzyl)adénosine-5'-N-méthyluronamide (2-Cl-IB-MECA) comme matière première . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de réactifs comme l'hydrure de sodium (NaH) pour faciliter la réaction

Analyse Des Réactions Chimiques

CF-102 subit différents types de réactions chimiques, notamment :

Oxydation : CF-102 peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent être effectuées sur CF-102 pour obtenir des formes réduites du composé.

Substitution : CF-102 peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène (H2O2) et des agents réducteurs tels que le borohydrure de sodium (NaBH4). Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

CF-102 possède un large éventail d'applications de recherche scientifique, notamment :

Chimie : CF-102 est utilisé comme composé de référence dans les études impliquant les récepteurs de l'adénosine.

Biologie : Il est utilisé pour étudier les effets de l'activation du récepteur A3 de l'adénosine sur les processus cellulaires.

Industrie : CF-102 est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de l'adénosine.

Mécanisme d'action

Le mécanisme d'action de CF-102 implique la dérégulation des voies de transduction du signal NF-κB et Wnt . Cela conduit à l'apoptose des cellules tumorales et est médié par une diminution des niveaux d'expression de la protéine de signalisation phosphoinositol-3-phosphate (PI3K). Le composé affecte également trois voies de transduction du signal en aval : Wnt, NF-κB et α-SMA, qui contrôlent collectivement l'inflammation, la fibrose et la stéatose hépatiques .

Comparaison Avec Des Composés Similaires

CF-102 est unique par sa forte sélectivité pour le récepteur A3 de l'adénosine, affichant une sélectivité 2500 et 1400 fois plus élevée que les récepteurs A1 et A2A, respectivement . Des composés similaires comprennent :

2-Cl-IB-MECA : Un précurseur de CF-102 avec une sélectivité similaire pour les récepteurs.

Cl-IB-MECA : Un autre agoniste du récepteur de l'adénosine avec des profils de sélectivité légèrement différents.

L'unicité de CF-102 réside dans son mécanisme d'action spécifique et ses applications thérapeutiques potentielles dans les maladies du foie .

Propriétés

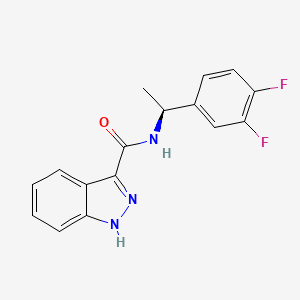

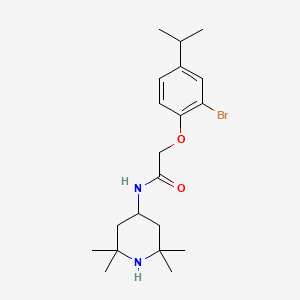

IUPAC Name |

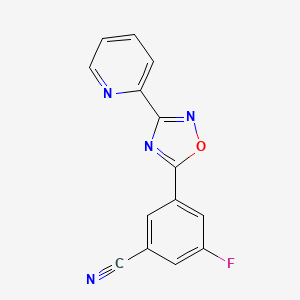

(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSYPUKKXMNCNQ-PFHKOEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClIN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167504 | |

| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163042-96-4 | |

| Record name | Namodenoson [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163042964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Namodenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-IB-MECA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAMODENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z07JR07J6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Cl-IB-MECA?

A1: Cl-IB-MECA acts as a highly selective agonist for the A3AR, a G protein-coupled receptor primarily coupled to the Gi protein. [, , , , , ]

Q2: How does Cl-IB-MECA binding to A3AR affect downstream signaling pathways?

A2: Cl-IB-MECA binding to A3AR activates Gi proteins, leading to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, deregulates downstream signaling pathways, including Wnt/β-catenin and NF-κB, ultimately influencing gene expression and cellular responses. [, , , , ]

Q3: What are the consequences of Wnt/β-catenin and NF-κB pathway deregulation by Cl-IB-MECA?

A3: Deregulation of these pathways by Cl-IB-MECA can induce a cascade of events including:

- Inhibition of cell proliferation: Cl-IB-MECA has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic cancer, and liver cancer, by inducing cell cycle arrest and downregulating proteins involved in cell cycle progression. [, , , , , ]

- Induction of apoptosis: Cl-IB-MECA can trigger apoptosis in tumor cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death. [, , , ]

- Anti-inflammatory effects: Cl-IB-MECA exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-8. [, , , , ]

- Modulation of immune cell function: Cl-IB-MECA can influence the activity of immune cells, including neutrophils, natural killer (NK) cells, and dendritic cells, potentially contributing to its anti-tumor and anti-inflammatory effects. [, , , ]

Q4: Are there any A3AR-independent effects of Cl-IB-MECA?

A4: While Cl-IB-MECA primarily exerts its effects through A3AR, some studies suggest potential A3AR-independent mechanisms at higher concentrations. Further research is needed to fully elucidate these effects. [, ]

Q5: What is the molecular formula and weight of Cl-IB-MECA?

A5: The molecular formula of Cl-IB-MECA is C20H21ClIN7O5, and its molecular weight is 585.8 g/mol. []

Q6: Is there any information available regarding spectroscopic data for Cl-IB-MECA?

A6: The provided research papers primarily focus on the biological activity and therapeutic potential of Cl-IB-MECA. Specific spectroscopic data, such as NMR or IR spectra, are not discussed in detail.

Q7: What in vitro models have been used to study the effects of Cl-IB-MECA?

A7: Numerous in vitro studies have employed various cancer cell lines, including melanoma, pancreatic cancer, liver cancer, and bladder cancer cells, to investigate the anti-proliferative, pro-apoptotic, and anti-inflammatory effects of Cl-IB-MECA. [, , , , , , , , ]

Q8: What in vivo models have been utilized to evaluate the efficacy of Cl-IB-MECA?

A8: Researchers have employed several in vivo models, including:

- Mouse models of melanoma: Studies have demonstrated that Cl-IB-MECA inhibits tumor growth and metastasis in melanoma-bearing mice. [, ]

- Murine models of autoimmune arthritis: Cl-IB-MECA has shown efficacy in reducing inflammation and joint damage in models of rheumatoid arthritis. []

- Rat models of myocardial ischemia/reperfusion injury: Research suggests that Cl-IB-MECA can protect the heart from damage caused by ischemia and reperfusion. [, , ]

- Mouse models of anthrax infection: Studies indicate that Cl-IB-MECA, in combination with antibiotics, can improve survival in mice infected with Bacillus anthracis. []

Q9: What are the key findings from clinical trials investigating Cl-IB-MECA (Namodenoson)?

A9: Clinical trials have primarily focused on the use of Namodenoson for:

- Hepatocellular carcinoma (HCC): Phase II trials have shown promising results in patients with advanced HCC and moderate hepatic dysfunction (Child-Pugh B7), demonstrating a favorable safety profile and potential efficacy signals in overall survival. [, , , ]

- Non-alcoholic steatohepatitis (NASH): A Phase IIa study demonstrated the safety and potential efficacy of Namodenoson in patients with NAFLD, with improvements observed in liver enzymes, fibrosis markers, and steatosis. A Phase IIb trial is currently underway. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)

![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)